Cas no 1427386-31-9 (Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester)

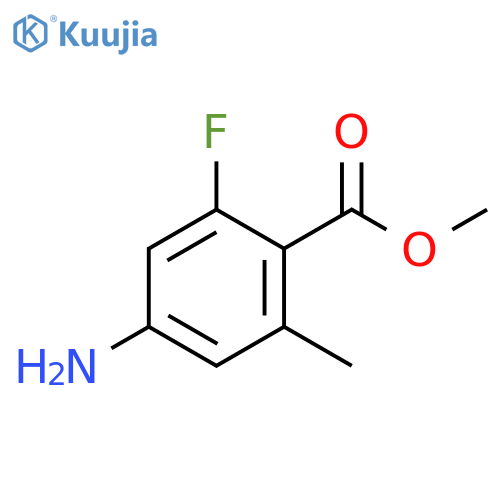

1427386-31-9 structure

商品名:Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester

Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester

- Methyl 4-amino-2-fluoro-6-methylbenzoate

- EN300-6504646

- 1427386-31-9

- Methyl4-amino-2-fluoro-6-methylbenzoate

-

- インチ: 1S/C9H10FNO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3

- InChIKey: BMVRSFLYJITKSQ-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=C(C)C=C(N)C=C1F

計算された属性

- せいみつぶんしりょう: 183.06955672g/mol

- どういたいしつりょう: 183.06955672g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

- 密度みつど: 1.220±0.06 g/cm3(Predicted)

- ふってん: 318.5±42.0 °C(Predicted)

- 酸性度係数(pKa): 1.57±0.10(Predicted)

Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6504646-2.5g |

methyl 4-amino-2-fluoro-6-methylbenzoate |

1427386-31-9 | 95% | 2.5g |

$1903.0 | 2023-05-29 | |

| Enamine | EN300-6504646-5.0g |

methyl 4-amino-2-fluoro-6-methylbenzoate |

1427386-31-9 | 95% | 5g |

$2816.0 | 2023-05-29 | |

| Aaron | AR028QZY-250mg |

methyl4-amino-2-fluoro-6-methylbenzoate |

1427386-31-9 | 95% | 250mg |

$687.00 | 2025-02-16 | |

| 1PlusChem | 1P028QRM-10g |

methyl4-amino-2-fluoro-6-methylbenzoate |

1427386-31-9 | 95% | 10g |

$5224.00 | 2024-06-20 | |

| 1PlusChem | 1P028QRM-50mg |

methyl4-amino-2-fluoro-6-methylbenzoate |

1427386-31-9 | 95% | 50mg |

$332.00 | 2024-06-20 | |

| 1PlusChem | 1P028QRM-5g |

methyl4-amino-2-fluoro-6-methylbenzoate |

1427386-31-9 | 95% | 5g |

$3543.00 | 2024-06-20 | |

| 1PlusChem | 1P028QRM-2.5g |

methyl4-amino-2-fluoro-6-methylbenzoate |

1427386-31-9 | 95% | 2.5g |

$2414.00 | 2024-06-20 | |

| Aaron | AR028QZY-1g |

methyl4-amino-2-fluoro-6-methylbenzoate |

1427386-31-9 | 95% | 1g |

$1361.00 | 2025-02-16 | |

| Aaron | AR028QZY-5g |

methyl4-amino-2-fluoro-6-methylbenzoate |

1427386-31-9 | 95% | 5g |

$3897.00 | 2023-12-16 | |

| Aaron | AR028QZY-10g |

methyl4-amino-2-fluoro-6-methylbenzoate |

1427386-31-9 | 95% | 10g |

$5767.00 | 2023-12-16 |

Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

1427386-31-9 (Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester) 関連製品

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量